molecular formula C25H28N2O6 B557022 Fmoc-Lys(Alloc)-OH CAS No. 146982-27-6

Fmoc-Lys(Alloc)-OH

Cat. No. B557022
M. Wt: 452.5 g/mol
InChI Key: OJBNDXHENJDCBA-QFIPXVFZSA-N
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Description

“Fmoc-Lys(Alloc)-OH” is a derivative of the amino acid lysine . It is an orthogonally-protected building block used for the synthesis of branched and cyclic peptides and peptides modified at the Lys side chain by Fmoc SPPS . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups .


Synthesis Analysis

The synthesis of Fmoc-Lys(Alloc)-OH involves the use of Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries, offering the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .


Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6 . Its molecular weight is 452.5 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid .


Chemical Reactions Analysis

Fmoc-Lys(Alloc)-OH is used where the lysine side chain must be selectively removed . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups by treatment with Pd (Ph₃P)₄/CH₂Cl₂/AcOH/NMM .


Physical And Chemical Properties Analysis

Fmoc-Lys(Alloc)-OH appears as a white powder . The initial boiling point and boiling range is predicted to be 689.7±55.0 °C .

Scientific Research Applications

  • Supramolecular Gels for Biomedical Applications : Fmoc-Lys(Fmoc)-OH forms supramolecular hydrogels widely used in the biomedical field, characterized by biocompatible and biodegradable properties. It has been studied for its antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures in supramolecular gels (Croitoriu et al., 2021).

  • Large-Scale Synthesis for Industrial Applications : There is a method for the large-scale preparation of Fmoc-Lys(Alloc) on a 100 g scale, yielding 85%. This method is adaptable to near one-pot procedures, streamlining production for industrial use (Crivici & Lajoie, 1993).

  • Peptide Ligation : Fmoc–Lys–OH has been modified to introduce an azido group, enabling its use in peptide ligation without significant side reactions. This modification aids in the synthesis of complex peptides and proteins (Katayama et al., 2008).

  • Polypeptide Synthesis : Fmoc-L-Lys(Boc)-OH has been used in the synthesis of polypeptides. It provides a basis for amino protection reaction and synthesis of complex polypeptide structures (Zhao Yi-nan & Key, 2013).

  • Orthogonal Tool in Peptide Chemistry : Fmoc-Lys(VeZ)-OH serves as an orthogonal protecting group in solid-phase peptide synthesis, offering an alternative to Fmoc-Lys(Alloc)-OH for the synthesis of cyclic peptides (Staderini et al., 2018).

  • Solid-Phase Synthesis of Phosphoserine Peptides : A combination of Fmoc and Alloc strategies has been developed for solid-phase synthesis of serine phosphopeptides, highlighting the versatility of Fmoc-Lys(Alloc)-OH in specialized peptide synthesis (Shapiro et al., 1996).

  • Radiolabeling for Medical Imaging : Fmoc-Lys(HYNIC-Boc)-OH, a precursor in solid-phase synthesis, has been used for 99mTc labeling of peptides, enhancing the versatility of peptides in medical imaging (Surfraz et al., 2007).

  • Insulin Analogs Preparation : Fmoc‐Lys(Pac)‐OH has been utilized in the preparation of novel semisynthetic insulin analogs, demonstrating its role in the advancement of diabetes treatment (Žáková et al., 2007).

  • Study of Merrifield Peptide Synthesis : Fmoc as the N-α-protecting group has been studied in the context of Merrifield peptide synthesis, providing insights into the solid-phase synthesis process and the influence of Fmoc groups on peptide structure (Larsen et al., 1993).

Future Directions

Fmoc-Lys(Alloc)-OH and similar compounds have potential applications in the field of peptide drug discovery . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456004
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Alloc)-OH

CAS RN

146982-27-6
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
377
Citations
A Song, L Wu, X Wang, KS Lam - Understanding Biology Using Peptides …, 2006 - Springer
Lysine derivatives with an orthogonal side-chain protecting group, eg Fmoc-Lys (Dde)-OH and Fmoc-Lys (Alloc)-OH, have found broad applications in solidphase peptide synthesis. …
Number of citations: 2 link.springer.com
N Yao, CY Wu, W Xiao, KS Lam - Peptide Science, 2008 - Wiley Online Library
Vancomycin, an important antibiotic against medically relevant gram‐positive bacteria such as methicillin‐resistant Staphylococcus aureus, exerts its antibacterial effects by binding with …
Number of citations: 15 onlinelibrary.wiley.com
M Staderini, A Gambardella, A Lilienkampf… - Organic …, 2018 - ACS Publications
The vinyl ether benzyloxycarbonyl (VeZ) protecting group is selectively cleaved by treatment with tetrazines via an inverse electron-demand Diels–Alder reaction. This represents a new …
Number of citations: 18 pubs.acs.org
D Dimtsoudi, M Sakarellos-Daitsiotis… - REVIEW OF …, 2006 - pharmakonpress.gr
Anti-cancer antigen responses have been detected in many tumor patients. CD4+ and CD8+ epitopes have also been identified, but their responses are not accompanied by tumor …
Number of citations: 2 pharmakonpress.gr
YIAN LU, AM FELIX - … Journal of Peptide and Protein Research, 1994 - Wiley Online Library
General procedures are presented for the site‐specific pegylation of peptides at the NH 2 ‐terminus, side‐chain positions (Lys or Asp/Glu) or COOH‐terminus using solid‐phase Fmoc/…
Number of citations: 74 onlinelibrary.wiley.com
D Maity, M Matković, S Li, M Ehlers… - … A European Journal, 2017 - Wiley Online Library
This work reports two new peptide‐based fluorescence probes (1 and 2) for the detection of ds‐DNA at physiological pH. Probes 1 and 2 contain a fluorophore, either amino‐…
BT Jung, M Lim, K Jung, M Li, H Dong, N Dube… - Journal of Controlled …, 2021 - Elsevier
Biological constraints in diseased tissues have motivated the need for small nanocarriers (10–30 nm) to achieve sufficient vascular extravasation and pervasive tumor penetration. This …
Number of citations: 9 www.sciencedirect.com
AEG Baker, LC Bahlmann, C Xue, YHJ Lu, AA Chin… - Materials Today, 2022 - Elsevier
Finding a material that emulates the in vivo microenvironment to allow complex cell phenotypes in vitro and without biasing cell fate in vivo remains a significant challenge. Hyaluronan …
Number of citations: 8 www.sciencedirect.com
H Dong, N Dube, JY Shu, JW Seo, LM Mahakian… - ACS …, 2012 - ACS Publications
Generating stable, multifunctional organic nanocarriers will have a significant impact on drug formulation. However, it remains a significant challenge to generate organic nanocarriers …
Number of citations: 109 pubs.acs.org
BT Jung, M Lim, K Jung, M Li, H Dong, N Dube, T Xu - bioRxiv, 2020 - biorxiv.org
Biological constraints in diseased tissues have motivated the need for small nanocarriers (10-30 nm) to achieve sufficient vascular extravasation and pervasive tumor penetration. This …
Number of citations: 4 www.biorxiv.org

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